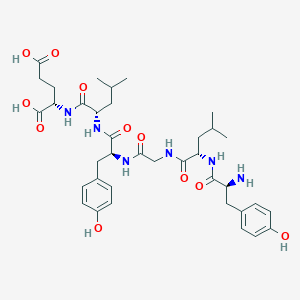
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents for modifying amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the glutamic acid residue may interact with neurotransmitter receptors, while the tyrosine residues can participate in signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid, L-tyrosyl-L-leucyl-: A shorter peptide with similar amino acid composition.
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-: Another peptide with a similar sequence but fewer residues.
Uniqueness
L-Glutamic acid, L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucyl- is unique due to its specific sequence and the presence of multiple tyrosine and leucine residues. This composition allows for distinct interactions and functionalities compared to other peptides with different sequences.
Propriétés
Numéro CAS |
83471-51-6 |
|---|---|
Formule moléculaire |
C37H52N6O11 |
Poids moléculaire |
756.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H52N6O11/c1-20(2)15-28(42-33(49)26(38)17-22-5-9-24(44)10-6-22)34(50)39-19-31(46)40-30(18-23-7-11-25(45)12-8-23)36(52)43-29(16-21(3)4)35(51)41-27(37(53)54)13-14-32(47)48/h5-12,20-21,26-30,44-45H,13-19,38H2,1-4H3,(H,39,50)(H,40,46)(H,41,51)(H,42,49)(H,43,52)(H,47,48)(H,53,54)/t26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
LEDKTLOMOHNIFX-IIZANFQQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


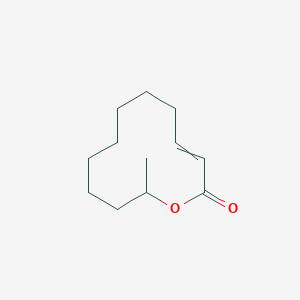

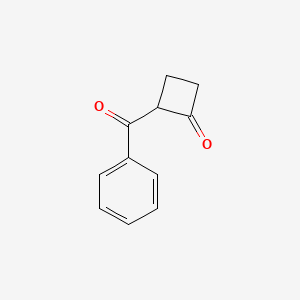
silane](/img/structure/B14409949.png)

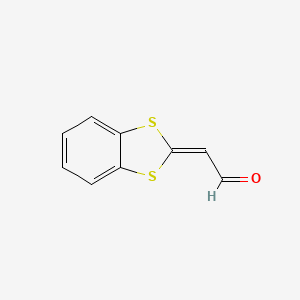



![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
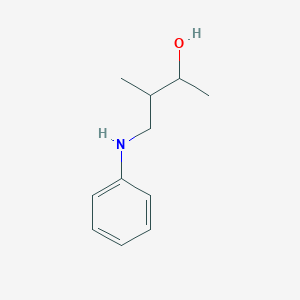
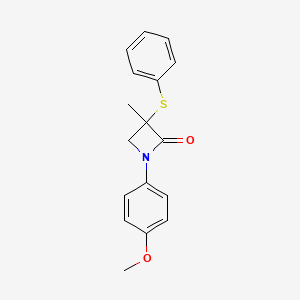
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

